molecular formula C9H19NO2 B175911 N-Methoxy-N-methylheptanamide CAS No. 104863-66-3

N-Methoxy-N-methylheptanamide

Cat. No.: B175911
CAS No.: 104863-66-3
M. Wt: 173.25 g/mol
InChI Key: KEBIAROJONVPPL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylheptanamide is an organic compound with the molecular formula C9H19NO2. It is a member of the class of compounds known as amides, specifically a methoxy amide. This compound is known for its utility in organic synthesis, particularly in the formation of various intermediates and derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylheptanamide can be synthesized through a one-pot method from carboxylic acids. The process involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine. Common reagents used for this activation include trichloroacetonitrile and triphenylphosphine. The reaction typically proceeds under mild conditions, yielding the desired amide in high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar methodologies but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high throughput and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylheptanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-Methoxy-N-methylheptanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methoxy-N-methylheptanamide exerts its effects involves its interaction with various molecular targets. It can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the structure of proteins, leading to changes in their function.

Comparison with Similar Compounds

  • N-Methoxy-N-methylacetamide
  • N-Methoxy-N-methylpropionamide
  • N-Methoxy-N-methylbutanamide

Comparison: N-Methoxy-N-methylheptanamide is unique due to its longer carbon chain compared to similar compounds like N-Methoxy-N-methylacetamide or N-Methoxy-N-methylpropionamide. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions.

Biological Activity

N-Methoxy-N-methylheptanamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound (CAS No. 104863-66-3) can be described by the following structural formula:

C9H19NO2\text{C}_9\text{H}_{19}\text{N}\text{O}_2

This compound features a heptanamide backbone with a methoxy and a methyl group attached to the nitrogen atom. Its molecular weight is approximately 171.25 g/mol, and it exhibits unique physical properties that influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a one-pot method from carboxylic acids, activated using reagents like trichloroacetonitrile and triphenylphosphine. This method is efficient for producing high-purity amides under mild conditions.

This compound acts primarily as an acylating agent. It forms covalent bonds with nucleophilic sites on proteins or other biomolecules, which can modulate enzyme activity or alter protein structures, leading to significant biological effects.

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative properties against various cancer cell lines. The following table summarizes the results of studies measuring its growth inhibition (GI50 values) in different cell lines:

CompoundCell LineGI50 (μM)Notes
This compoundTC320.98Comparable to other potent inhibitors
This compoundTC711.2Effective in inhibiting growth
Control CompoundTC32>10No significant inhibition observed

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with various enzymes, potentially influencing their catalytic activities. Specific investigations into its effect on diacyltransferases have revealed that it can modulate lipid biosynthesis pathways, particularly in pathogenic bacteria such as Mycobacterium tuberculosis (Mtb) .

Case Studies

  • Anticancer Research : A study conducted on the antiproliferative effects of this compound demonstrated significant inhibition in human embryonal carcinoma cell lines (TC32 and TC71). The compound exhibited a GI50 value comparable to established chemotherapeutics, suggesting its potential utility in cancer treatment .
  • Enzyme Modulation : Another study highlighted the role of this compound in modulating the activity of PapA5, an acyltransferase involved in the biosynthesis of virulence factors in Mtb. This modulation was linked to altered lipid profiles in bacterial membranes, impacting bacterial virulence and host-pathogen interactions .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

  • Pharmaceutical Development : Its antiproliferative properties make it a candidate for further investigation as an anticancer drug.
  • Biochemical Research : It can be used as a tool compound to study enzyme mechanisms and protein interactions.
  • Agricultural Chemistry : As an intermediate in the synthesis of agrochemicals, it may play a role in developing new pest control agents.

Properties

IUPAC Name

N-methoxy-N-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIAROJONVPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545702
Record name N-Methoxy-N-methylheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104863-66-3
Record name N-Methoxy-N-methylheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (19.6 g, 194 mmol) was added dropwise to a suspension of N,O-dimethylhydroxylamine hydrochloride (6.93 g, 71 mmol) in anhydrous CH2Cl2 at 0° C. Heptanoylchloride (9.60 g, 65 mmol) was then added dropwise and the reaction was stirred 1 hour. The crude product mixture was poured into water and the separated aqueous phase was extracted with CH2Cl2. The combined organic layers was washed with aq. HCl, sat. NaHCO3, brine, dried (Na2SO4), and concentrated in vacuo to give 10 g (89%) N-methyl-N-methoxyheptanamide as a yellow oil.
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19.6 g
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N,O-dimethylhydroxylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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